S1P1 Agonist Potency: 4-Formyl-3-methylbenzoic Acid-Derived Agonists Exhibit Sub-Nanomolar EC50 Values, Outperforming 3-Formyl-4-methylbenzoic Acid Derivatives
Alkylaminomethyl-substituted phenyl derivatives synthesized using 4-formyl-3-methylbenzoic acid as a key building block demonstrate exceptional potency as S1P1 receptor agonists, with an EC50 of 0.3 nM in CHO cell membranes expressing the human S1P1 receptor [1]. In contrast, analogous derivatives prepared from the regioisomeric 3-formyl-4-methylbenzoic acid (CAS 69526-89-2) exhibit substantially reduced agonist activity, with reported EC50 values of 7 nM under identical assay conditions [2]. This represents an approximate 23-fold difference in potency favoring the 4-formyl-3-methyl substitution pattern. The enhanced activity of the 4-formyl-3-methylbenzoic acid-derived scaffold is attributed to the optimal positioning of the ortho-methyl group relative to the alkylaminomethyl head group, which facilitates a conformational preference that aligns with the S1P1 binding pocket [1].
| Evidence Dimension | S1P1 receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | 0.3 nM (derived agonist) |
| Comparator Or Baseline | 3-Formyl-4-methylbenzoic acid-derived agonist: 7 nM |
| Quantified Difference | ~23-fold greater potency |
| Conditions | Human S1P1 receptor expressed in CHO cell membranes; [35S]GTPγS binding assay; 45-60 min incubation |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting S1P1 for autoimmune indications, the 4-formyl-3-methyl substitution pattern provides a critical structural advantage that cannot be replicated by the 3-formyl-4-methyl isomer.
- [1] Lescop C, et al. Eur J Med Chem. 2016;116:222-238; EC50 = 0.3 nM for compound 20e (4-formyl-3-methylbenzoic acid-derived agonist) against human S1P1. View Source
- [2] BindingDB. BDBM50045325 (CHEMBL3311106). EC50 = 7 nM for human S1P1 receptor agonist derived from 3-formyl-4-methylbenzoic acid. View Source
